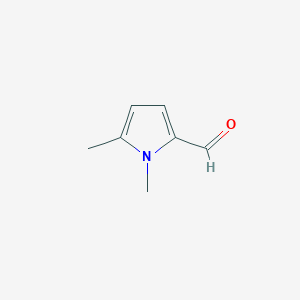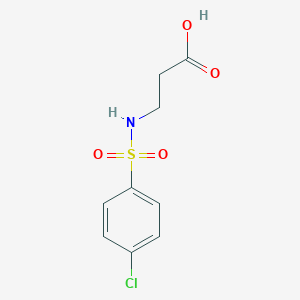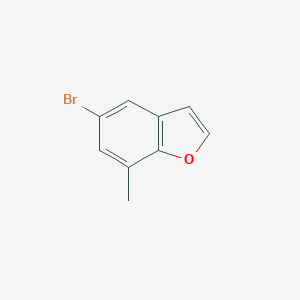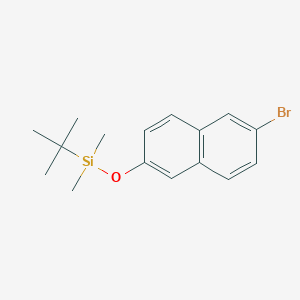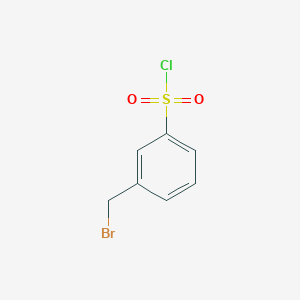
3-Bromomethylbenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromomethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S . It has a molecular weight of 269.55 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromomethylbenzenesulfonyl chloride can be achieved through various methods. One such method involves the use of N-bromosuccinimide and 2,2’-azobis (isobutyronitrile) in acetonitrile . The mixture is heated under reflux conditions . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .Molecular Structure Analysis
The InChI code for 3-Bromomethylbenzenesulfonyl chloride is 1S/C7H6BrClO2S/c8-5-6-2-1-3-7 (4-6)12 (9,10)11/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Bromomethylbenzenesulfonyl chloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
3-Bromomethylbenzenesulfonyl chloride has been utilized in the synthesis of various organic compounds with potential biological applications. For instance, it was used in the preparation of 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine, which was further reacted with 5-substituted-1,3,4-oxadiazole-2-thiol to synthesize substituted 1,3,4-oxadiazole derivatives. These compounds demonstrated moderate to excellent antibacterial activity and significant anti-enzymatic activity against the urease enzyme, with one derivative being particularly active (Rehman et al., 2019).
Chemical Synthesis Techniques
The compound has been a key intermediate in various chemical synthesis processes. A synthetic route was developed to produce 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes. This procedure involved converting aldehyde bisulfite adducts to target compounds via a two-stage reaction, demonstrating the versatility of sulfonyl chloride derivatives in synthetic chemistry (Bao et al., 2017).
Catalysis and Arylation
Another significant application of halobenzenesulfonyl chlorides, including 3-bromobenzenesulfonyl chloride, is in catalysis and arylation. These compounds were used as coupling partners in Pd-catalyzed desulfitative arylation to afford arylated heteroarenes without cleavage of the C–Br bonds. This method allows for further transformations, indicating the role of these compounds in facilitating complex organic syntheses (Skhiri et al., 2015).
Green Synthesis
In the context of environmental sustainability, 3-bromomethylbenzenesulfonyl chloride was involved in a green synthesis method for 3-nitrobenzenesulfonyl chloride. This approach reduced the amount of acidic waste gas and wastewater by 40%, highlighting its importance in developing more sustainable chemical processes (Chen Zhong-xiu, 2009).
Solvation Effects and Hydrolysis
Research on 2-methylbenzenesulfonyl chloride and bromide, related compounds to 3-bromomethylbenzenesulfonyl chloride, provided insights into solvation effects in their hydrolysis. The study explored how the kind of halogen and the solvent composition influence the hydrolysis, contributing to the understanding of solvation dynamics in chemical reactions (Ivanov et al., 2004).
Safety and Hazards
The safety information for 3-Bromomethylbenzenesulfonyl chloride indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
3-Bromomethyl-benzenesulfonyl chloride is a type of sulfonyl chloride, a group of compounds known for their reactivity with various nucleophiles, including alcohols and amines . The primary targets of this compound are therefore molecules containing these functional groups.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, the bromine atom in the 3-Bromomethyl-benzenesulfonyl chloride molecule is replaced by the nucleophile from the target molecule . This results in the formation of a new bond and the release of a bromide ion .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromomethyl-benzenesulfonyl chloride depend on the specific targets it interacts with. For instance, it could potentially affect protein function by modifying amino acid residues, or alter metabolic pathways by reacting with alcohol-containing metabolites .
Result of Action
The molecular and cellular effects of 3-Bromomethyl-benzenesulfonyl chloride’s action would depend on the specific molecules it reacts with. For example, if it reacts with a protein, it could potentially alter the protein’s function, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Bromomethyl-benzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as different pH levels can influence the reactivity of nucleophiles . Additionally, the presence of other reactive species could potentially compete with the compound for its targets, influencing its efficacy .
Propriétés
IUPAC Name |
3-(bromomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDKDHGBRDMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634245 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-benzenesulfonyl chloride | |
CAS RN |
148583-69-1 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



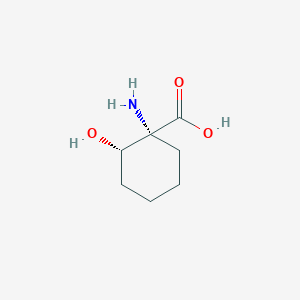
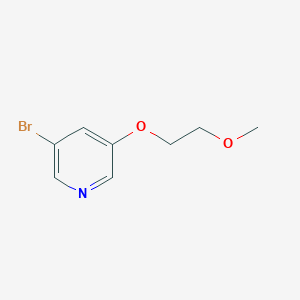

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)

